molecular formula C13H18BrNO B7571769 1-[(3-Bromophenyl)methyl]-4-methoxypiperidine

1-[(3-Bromophenyl)methyl]-4-methoxypiperidine

Cat. No. B7571769
M. Wt: 284.19 g/mol
InChI Key: JUWPWNAYTLUXLL-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]-4-methoxypiperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound belongs to the class of piperidine derivatives that possess unique biological properties.

Scientific Research Applications

1-[(3-Bromophenyl)methyl]-4-methoxypiperidine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit significant activity against various diseases such as depression, anxiety, and schizophrenia. The compound acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. Additionally, it has been found to possess anticonvulsant and analgesic properties.

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)methyl]-4-methoxypiperidine involves the inhibition of the NMDA receptor. The compound binds to the receptor and prevents the activation of the ion channel, leading to a decrease in the influx of calcium ions into the cell. This, in turn, reduces the excitability of the neuron, resulting in the attenuation of synaptic transmission. The compound has also been found to modulate the activity of other neurotransmitter systems such as dopamine and serotonin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(3-Bromophenyl)methyl]-4-methoxypiperidine are diverse and depend on the experimental conditions. The compound has been found to decrease the release of glutamate, which is a major excitatory neurotransmitter in the brain. It has also been reported to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of neuronal survival and plasticity. Additionally, the compound has been found to modulate the activity of various ion channels and receptors, leading to changes in neuronal excitability.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[(3-Bromophenyl)methyl]-4-methoxypiperidine in lab experiments is its selectivity for the NMDA receptor. This allows for the specific modulation of synaptic transmission, leading to a better understanding of the underlying mechanisms of various neurological disorders. However, the compound has limited solubility in water, which can affect its bioavailability and pharmacokinetics. Additionally, the compound has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for the research on 1-[(3-Bromophenyl)methyl]-4-methoxypiperidine. One area of interest is the development of novel analogs with improved pharmacokinetic properties and selectivity for the NMDA receptor. Additionally, the compound can be used as a tool to investigate the role of the NMDA receptor in various neurological disorders such as Alzheimer's disease and epilepsy. Furthermore, the compound can be used in combination with other drugs to enhance their therapeutic efficacy and reduce their side effects.
Conclusion:
In conclusion, 1-[(3-Bromophenyl)methyl]-4-methoxypiperidine is a promising compound with potential applications in the field of pharmacology. The compound exhibits selectivity for the NMDA receptor and possesses diverse biochemical and physiological effects. The research on this compound has led to a better understanding of the underlying mechanisms of various neurological disorders. There are several future directions for the research on this compound, which can lead to the development of novel therapeutics for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-[(3-Bromophenyl)methyl]-4-methoxypiperidine involves the reaction between 3-bromobenzyl chloride and 4-methoxypiperidine in the presence of a base. The reaction proceeds through an SN2 mechanism, resulting in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-methoxypiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-16-13-5-7-15(8-6-13)10-11-3-2-4-12(14)9-11/h2-4,9,13H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWPWNAYTLUXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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